molecular formula C28H28N4O3 B11570879 N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]-2-phenoxyacetamide

N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]-2-phenoxyacetamide

Cat. No.: B11570879
M. Wt: 468.5 g/mol
InChI Key: KDVJOHFGUWDZLO-UHFFFAOYSA-N
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Description

N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]-2-phenoxyacetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a phthalazine core substituted with a methoxy group, a piperidine ring, and a phenoxyacetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

Molecular Formula

C28H28N4O3

Molecular Weight

468.5 g/mol

IUPAC Name

N-[5-(4-methoxyphthalazin-1-yl)-2-piperidin-1-ylphenyl]-2-phenoxyacetamide

InChI

InChI=1S/C28H28N4O3/c1-34-28-23-13-7-6-12-22(23)27(30-31-28)20-14-15-25(32-16-8-3-9-17-32)24(18-20)29-26(33)19-35-21-10-4-2-5-11-21/h2,4-7,10-15,18H,3,8-9,16-17,19H2,1H3,(H,29,33)

InChI Key

KDVJOHFGUWDZLO-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C2=CC=CC=C21)C3=CC(=C(C=C3)N4CCCCC4)NC(=O)COC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]-2-phenoxyacetamide typically involves multi-step organic reactions. The process begins with the preparation of the phthalazine core, followed by the introduction of the methoxy group. The piperidine ring is then attached to the phenyl group, and finally, the phenoxyacetamide moiety is introduced. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents, controlling temperatures, and monitoring reaction progress can enhance efficiency and consistency in production. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]-2-phenoxyacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phthalazine derivatives, such as:

Uniqueness

What sets N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]-2-phenoxyacetamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the piperidine ring, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for further research and development .

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